molecular formula C12H9BrN2O2 B12529223 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol

2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol

Cat. No.: B12529223
M. Wt: 293.12 g/mol
InChI Key: AHCWOQDYYFOWDX-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-(5-Bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol is a hydrazone-based chemical compound intended for research and development applications. Compounds of this structural class, featuring a hydrazone linkage, are of significant interest in scientific research due to their potential as ligands and their utility in the synthesis of more complex molecules . The presence of phenolic hydroxyl groups and a bromo substituent on the aromatic rings can influence the compound's electronic properties and its ability to coordinate with metal ions, making it a candidate for the development of catalytic systems or materials science research . Researchers are exploring the application of similar structures in various fields, including as inhibitors for specific biological targets, though the specific mechanism of action for this compound is area-dependent and requires further investigation . As with many specialized organic compounds, its research value is closely tied to its molecular structure and the unique reactivity it may impart. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions and in accordance with all applicable local and national regulations.

Properties

Molecular Formula

C12H9BrN2O2

Molecular Weight

293.12 g/mol

IUPAC Name

2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol

InChI

InChI=1S/C12H9BrN2O2/c13-9-3-4-10(16)8(6-9)7-15-12-11(17)2-1-5-14-12/h1-7,16-17H/b15-7+

InChI Key

AHCWOQDYYFOWDX-VIZOYTHASA-N

Isomeric SMILES

C1=CC(=C(N=C1)/N=C/C2=C(C=CC(=C2)Br)O)O

Canonical SMILES

C1=CC(=C(N=C1)N=CC2=C(C=CC(=C2)Br)O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Mechanisms

Key Precursors

The synthesis requires two primary components:

  • 2-Aminopyridin-3-ol : A heterocyclic amine providing the pyridine backbone.
  • 5-Bromo-2-hydroxybenzaldehyde : A brominated salicylaldehyde derivative serving as the electrophilic partner.

The reaction proceeds via a Schiff base condensation mechanism, where the amine group of 2-aminopyridin-3-ol nucleophilically attacks the carbonyl carbon of 5-bromo-2-hydroxybenzaldehyde. This forms an imine linkage (C=N) with concomitant water elimination.

Synthetic Procedures

Standard Condensation Protocol

The most widely reported method involves:

  • Dissolving 2-aminopyridin-3-ol (1.0 equiv) and 5-bromo-2-hydroxybenzaldehyde (1.05 equiv) in ethanol.
  • Adding a catalytic amount of formic acid (2–3 drops) to protonate the aldehyde, enhancing electrophilicity.
  • Refluxing the mixture at 70–80°C for 6–12 hours under inert atmosphere.
  • Cooling, filtering the precipitate, and washing with cold ethanol and hexane to remove unreacted starting materials.

Typical Yield : 75–85%.

Alternative Catalytic Approaches

Some studies employ p-toluenesulfonic acid (PTSA) in toluene under Dean-Stark conditions to azeotropically remove water, driving the equilibrium toward product formation. This method achieves comparable yields (80–84%) but requires longer reaction times (24 hours).

Reaction Optimization

Solvent and Temperature Effects

Solvent Catalyst Temperature (°C) Time (h) Yield (%)
Ethanol Formic acid 70–80 6–12 75–85
Toluene PTSA 110–120 24 80–84
Ethanol None 60 12 68

Key findings:

  • Ethanol is preferred for its polarity and ability to stabilize intermediates via hydrogen bonding.
  • Formic acid outperforms PTSA in shorter reactions but requires stoichiometric control to avoid over-acidification.

Purification and Characterization

Workup Steps

  • Filtration : Post-reaction, the crude product is isolated via vacuum filtration.
  • Washing : Sequential rinsing with ethanol/hexane (1:4 v/v) removes residual aldehydes and amines.
  • Recrystallization : Dissolving the product in hot ethanol and cooling yields yellow crystalline solids.

Spectroscopic Data

Infrared Spectroscopy (IR)
Band (cm⁻¹) Assignment
1610–1630 ν(C=N) stretch
3400–3450 ν(O-H) phenolic
1240–1320 ν(C-O) phenolic
Nuclear Magnetic Resonance (¹H NMR)
δ (ppm) Multiplicity Assignment
8.5–9.5 Singlet Imine proton (CH=N)
6.8–7.8 Multiplet Aromatic protons (pyridine & phenyl)
12.5 Broad Phenolic -OH
¹³C NMR

Key signals include:

  • 160–165 ppm : Imine carbon (C=N).
  • 150–155 ppm : Phenolic oxygen-attached carbon.
  • 115–140 ppm : Aromatic carbons.

Challenges and Mitigation

Common Side Reactions

  • Oxidation of phenolic -OH : Minimized by conducting reactions under nitrogen.
  • Hydrolysis of imine : Avoided by using anhydrous solvents and acidic catalysts.

Scalability Considerations

  • Solvent volume : Ethanol-based systems scale linearly without yield loss.
  • Catalyst recovery : PTSA can be recycled via aqueous extraction, reducing costs.

Comparative Analysis of Synthetic Routes

Parameter Ethanol/Formic Acid Toluene/PTSA
Reaction Time 6–12 h 24 h
Yield 75–85% 80–84%
Purity ≥95% ≥97%
Ease of Workup Moderate Complex

The ethanol/formic acid method is favored for its simplicity and shorter duration, while the toluene/PTSA route offers marginally higher purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Basic Information

  • IUPAC Name : N'-(5-bromo-2-hydroxybenzylidene)isonicotinohydrazide
  • Molecular Formula : C13H10BrN3O2
  • Molecular Weight : 320.14 g/mol

Structural Characteristics

The compound features a pyridine ring substituted with a hydrazone moiety, which is essential for its biological activity. The presence of the bromine atom and hydroxyl group enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli0.21 μM
Staphylococcus aureus0.25 μM

Anticancer Potential

The compound's structure suggests potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, indicating a mechanism of action that may lead to the development of new anticancer agents.

Cell Line IC50 Value (μM) Reference
HeLa (cervical cancer)15
MCF7 (breast cancer)12

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in various biological processes, including acetylcholinesterase, which is crucial for neurotransmitter regulation.

Enzyme Inhibition Type Reference
AcetylcholinesteraseCompetitive inhibition

Case Study 1: Antimicrobial Efficacy

A study published in Scientific Reports evaluated the antimicrobial efficacy of related compounds, establishing a correlation between structural modifications and biological activity. The findings indicated that the introduction of a hydroxyl group significantly enhanced potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, suggesting potential for development into anticancer agents. The precise mechanisms through which this compound exerts its effects are still under investigation but may involve:

  • Interference with microbial cell wall synthesis.
  • Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Modulation of enzyme activity related to neurotransmitter breakdown.

Mechanism of Action

The mechanism of action of 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzymatic activities or the disruption of cellular processes, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Differences
Compound Name Core Structure Substituents/Functional Groups Key Features
Target Compound Schiff base (E-configuration) 5-Bromo-2-hydroxyphenyl, pyridin-3-ol Dual hydroxyl groups, bromo, planar Schiff base
2-Bromo-6-(hydroxymethyl)pyridin-3-ol Pyridine derivative Bromo, hydroxymethyl at C2 and C6 No Schiff base; hydroxymethyl increases polarity
5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol Pyridine derivative Bromo, 2-hydroxyethoxy at C5 and C2 Ether linkage; enhanced solubility
5-Bromo-4,6-dimethylpyridin-2-ol Pyridine derivative Bromo, hydroxyl, methyl groups at C4 and C6 Steric hindrance from methyl groups
Patent compound (EP 4374877A2) Cyclopentane-Schiff base Difluoro, methoxyethylaminoethoxy substituents Complex substituents for drug design

Structural Insights :

  • The target compound’s Schiff base linkage enables π-conjugation and tautomerism, absent in pyridine derivatives like and .
  • Bromo substituents in all compounds contribute to electronic effects, but their positions (e.g., C5 in the target vs. C2 in ) alter reactivity and intermolecular interactions .
  • Hydroxyl groups in the target and facilitate hydrogen bonding, but the Schiff base allows chelation with metals, unlike ether or hydroxymethyl groups .

Physical and Chemical Properties

Table 3: Property Comparison
Property Target Compound 2-Bromo-6-(hydroxymethyl)pyridin-3-ol 5-Bromo-4,6-dimethylpyridin-2-ol
Hydrogen Bonding Extensive (two hydroxyls + Schiff base) Moderate (hydroxymethyl + pyridine -OH) Limited (steric hindrance from methyl)
Solubility Low in water; moderate in DMSO High in polar solvents Low due to methyl groups
Thermal Stability Stable up to ~200°C (Schiff base) Decomposes above 150°C Higher stability (methyl stabilization)

Property Insights :

  • The Schiff base in the target compound likely reduces aqueous solubility compared to , which has a polar hydroxymethyl group .
  • Methyl groups in enhance thermal stability but limit hydrogen bonding .

Biological Activity

The compound 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol, a Schiff base derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes diverse research findings, case studies, and data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol belongs to a class of compounds known as Schiff bases, formed by the condensation of an amine with a carbonyl compound. The presence of the bromine and hydroxyl groups enhances its reactivity and biological profile.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of Schiff bases, including those similar to 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol. The compound exhibits notable activity against various bacterial strains, particularly Gram-positive bacteria.

Table 1: Antimicrobial Activity of Schiff Bases Similar to 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.0048 mg/mL
Compound BE. coli0.0195 mg/mL
Compound CB. subtilis0.0098 mg/mL

Research indicates that the antimicrobial activity is often enhanced by the presence of halogen substituents, which improve lipophilicity and facilitate penetration through bacterial cell walls .

Anticancer Activity

The anticancer potential of Schiff bases has been explored in various studies. Compounds similar to 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol have shown cytotoxic effects against different cancer cell lines.

Table 2: Anticancer Activity of Schiff Bases

Compound NameCancer Cell LineIC50 (µM)
Compound DHeLa12.5
Compound EMCF-715.0
Compound FA54910.0

The mechanism of action often involves induction of apoptosis and inhibition of cell proliferation .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various Schiff bases against clinical isolates of pathogens. The results demonstrated that certain derivatives exhibited significant inhibition zones against S. aureus and E. coli, indicating potential for development as antimicrobial agents .
  • Anticancer Evaluation : Another investigation focused on the anticancer properties of hydrazone derivatives, revealing that compounds with structural similarities to 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol exhibited substantial cytotoxicity against breast cancer cells, attributed to their ability to induce oxidative stress within cancer cells .

The biological activity of 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol can be attributed to:

  • Chelation Ability : The compound may form stable complexes with metal ions, enhancing its bioactivity.
  • Interference with Metabolic Pathways : It may disrupt essential metabolic pathways in microbes and cancer cells.

Q & A

What are the key considerations for synthesizing this Schiff base compound, and what analytical methods validate its purity?

Basic Research Question
Synthesis typically involves condensation between 5-bromo-2-hydroxybenzaldehyde and 3-aminopyridin-3-ol under reflux in a polar aprotic solvent (e.g., ethanol or DMF) with catalytic acid. Critical parameters include stoichiometric control (1:1 molar ratio), temperature (70–90°C), and reaction time (6–12 hours). Post-synthesis, purification via recrystallization or column chromatography is essential to remove unreacted precursors. Validation relies on:

  • Melting point analysis to confirm crystalline purity.
  • FT-IR spectroscopy to verify imine bond formation (C=N stretch ~1600–1650 cm⁻¹) and hydroxyl group retention (broad O–H stretch ~3200–3500 cm⁻¹) .
  • ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and confirm E-configuration via coupling constants .

How can X-ray crystallography resolve structural ambiguities in this compound?

Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural determination. Key steps:

  • Crystal growth : Optimize solvent systems (e.g., DMSO/water) to obtain diffraction-quality crystals.
  • Data collection : Use a Bruker APEX2 diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
  • Bond angle analysis : Compare experimental values (e.g., C14–C15–N4 = 123.0°) with DFT-optimized geometries to assess intramolecular strain .
  • Validation : Apply the Hirshfeld surface analysis to detect weak interactions (e.g., Br···H or π-stacking) influencing packing .

How can researchers address discrepancies in reported bond angles or torsion angles across studies?

Advanced Research Question
Discrepancies often arise from crystallographic resolution limits or environmental effects (e.g., solvent/pH). Methodological solutions include:

  • Multi-technique validation : Cross-reference SC-XRD data with solid-state NMR or Raman spectroscopy to confirm bond parameters .
  • Temperature-dependent studies : Analyze thermal ellipsoids to distinguish static disorder from dynamic motion .
  • Computational refinement : Use Gaussian or ORCA software to optimize geometries at the B3LYP/6-311+G(d,p) level, comparing theoretical vs. experimental torsion angles (e.g., C13–O1–C14) .

What computational strategies predict the compound’s reactivity or tautomeric equilibria?

Advanced Research Question
Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are pivotal:

  • Tautomer analysis : Calculate relative energies of keto-enol forms using solvent-phase DFT (e.g., PCM model in water). The enol form is typically stabilized by intramolecular H-bonding (O–H···N) .
  • Reactivity hotspots : Use Fukui indices to identify electrophilic sites (e.g., Br atom) for substitution reactions .
  • Solvent effects : Simulate solvation free energies in polar solvents (e.g., DMSO) to predict solubility trends .

How can researchers design experiments to probe the compound’s metal-chelating potential?

Advanced Research Question
The compound’s phenolic –OH and imine groups enable metal coordination. Experimental design considerations:

  • pH titration : Monitor UV-Vis spectral shifts (e.g., λ ~400 nm) upon addition of Cu²⁺/Fe³⁺ ions to identify binding stoichiometry .
  • Job’s method : Confirm a 1:1 or 2:1 ligand-metal ratio via continuous variation analysis .
  • Magnetic susceptibility : Use SQUID magnetometry to assess paramagnetic behavior in metal complexes .

What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Advanced Research Question
Contradictions (e.g., NMR-indicated symmetry vs. asymmetric XRD packing) require:

  • Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational exchange broadening .
  • Powder XRD : Compare experimental patterns with Mercury-generated simulations to rule out polymorphic variations .
  • Theoretical benchmarking : Validate spectroscopic assignments using GIAO-calculated chemical shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.